Cumene (isopropylbenzene) is an aromatic hydrocarbon primarily utilized as a chemical intermediate in the industrial production of phenol and acetone via the Hock process.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyxHii0_DJ0rbUGLyg5J30og48Is8vZsQcO1CWSN7PApQH78Hr7FBcsjNwqQ3ncdyh7SVAWXtOXi6jKk61XmlLscvvXNvtrngHXR6Dcu-3l-v9FWqHB_oP4RHkjqkAZQ%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)] This process accounts for over 95% of global phenol production.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1bCT1aSLYHHDFCnEVQ2JhfUakR9TIDg3ikUWNq94a43gmTGcq5rAJ8HhUeQsmwGGmkq2-sw9JC2EAIvqtsLD8CWTRVgeiRX5tAwPe4cDDrOtPIn4xtuzxlMJv2sr3OAYR4J9-Jg%3D%3D)] Structurally, cumene is an alkylbenzene, similar to toluene and ethylbenzene, and is a natural component of crude oil and refined fuels.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyxHii0_DJ0rbUGLyg5J30og48Is8vZsQcO1CWSN7PApQH78Hr7FBcsjNwqQ3ncdyh7SVAWXtOXi6jKk61XmlLscvvXNvtrngHXR6Dcu-3l-v9FWqHB_oP4RHkjqkAZQ%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbkf5J9O25fRrnnSUIVELqC-RoD_aWZ_jpqbg9RmEx12EFCFTkNtglag7NWva9hwYCDrQz0syDPMqWCdY1qmANOmbzgiCWsRio20qr88A9d0KV4hzpUSUV6FRsUjxiNhPwgKabU98%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ89vZscwnCulsZJBx_BzFKBGe01X_01Sb1BiQxTQLxt8eVFCNUh7iModEANmLUdv1UouafH6gKYoILeBdE6ho8_fLZoW8Rf8pbR7Z8XNy0QlZXYUF2kXF9Ux5rpOvsDY_kTyYSsEHEA-l9ydfWUIkWUVchqzvGoHTE-u4tXNmjQ%3D%3D)] Beyond its primary role as a precursor, it also serves as a high-boiling point solvent for paints, lacquers, and resins, and as a component in high-octane aviation fuels.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)]
While other alkylbenzenes like toluene or ethylbenzene are structurally similar, they are not viable substitutes for cumene in its primary application.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGbkf5J9O25fRrnnSUIVELqC-RoD_aWZ_jpqbg9RmEx12EFCFTkNtglag7NWva9hwYCDrQz0syDPMqWCdY1qmANOmbzgiCWsRio20qr88A9d0KV4hzpUSUV6FRsUjxiNhPwgKabU98%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ89vZscwnCulsZJBx_BzFKBGe01X_01Sb1BiQxTQLxt8eVFCNUh7iModEANmLUdv1UouafH6gKYoILeBdE6ho8_fLZoW8Rf8pbR7Z8XNy0QlZXYUF2kXF9Ux5rpOvsDY_kTyYSsEHEA-l9ydfWUIkWUVchqzvGoHTE-u4tXNmjQ%3D%3D)] The entire economic viability of the cumene process hinges on the unique reactivity of the tertiary benzylic hydrogen on the isopropyl group.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)] This specific C-H bond is exceptionally susceptible to autoxidation, allowing for the efficient and selective formation of cumene hydroperoxide, the critical intermediate for phenol and acetone synthesis.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)] Using toluene or ethylbenzene would result in drastically different reaction pathways, lower yields, and the formation of undesired byproducts, making them unsuitable as direct replacements for this large-scale industrial process.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGfb7umXxxqwqdwliqcKDhhDaU3erObc3ndgIzAqgf3yEyfGKRZiLlh1rpZPs6JNxk9Ra8WuQQCnt-JOrjX4YLfJNU2XdMJAUzsVaR_xUtqxdWHkDbdEuSH3owNMq67sKxCbpPPqtfsMI3cdl9_)]
The industrial synthesis of phenol and acetone relies on the efficient autoxidation of cumene to cumene hydroperoxide (CHP).[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)] The reaction is highly selective, with selectivities toward CHP reported to be greater than 95%.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE6XP72mURH0kBMQ2qO-fOri1y8YHw776wXdK9Lu118vqySp2D8TTIUFMXaiqN9rfwRJFB70m3OcMDXbiKU1M39Pr91oxd2GMyF-kNqUTVP1hSlch4kDL_35gqlq37cmw4FhIU1TQ%3D%3D)] Modern production processes achieve a cumene purity of 99.97 wt% with a near-stoichiometric yield higher than 99.7 wt%.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpAuF_I_9ss6bcj-MX1uxG7jRLo2LzWH5nM7L8UFiWlmK4ZRGy4u3wLeBP8yLWwpS4TGgsMPE2Db-cYf3NvX7sjs4Hxg5hQxnXyHa3FyBBS6j5vqkhRLH7NlI8Iai6QSROZKIiiWnrXapZC0kSG-7JrWxTHBIcREhwAuIT)] This high selectivity and yield are foundational to the economic dominance of the cumene process, as the subsequent acid-catalyzed cleavage of CHP efficiently produces both phenol and acetone.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETBe4PIGcsoK0BYLDIkMcffIGa6Q6FJdAG_Wm_7rqUBAhsr71oCeEABpqBP3QB1l2Gc84WJg5eNugj4YRMRvxQ_tWeYMZhk8ETnxC1IgOYI7Pc_Ypgg8C092UAQBbzVETI)]
| Evidence Dimension | Process Yield & Selectivity |
| Target Compound Data | Cumene hydroperoxide selectivity >95%; Overall cumene yield >99.7 wt% |
| Comparator Or Baseline | Other alkylbenzenes (e.g., toluene, ethylbenzene) which do not efficiently form the required hydroperoxide intermediate for the Hock process. |
| Quantified Difference | Not a direct rate comparison, but a fundamental difference in reaction pathway and industrial viability. |
| Conditions | Industrial Hock Process for phenol/acetone synthesis. |
This evidence confirms that for the production of phenol and acetone, cumene is the required precursor, as alternatives do not provide the necessary hydroperoxide intermediate with comparable efficiency or yield.
In applications requiring a higher boiling point aromatic solvent, cumene offers a distinct advantage over more volatile alternatives like benzene and toluene. Cumene has a boiling point of 152.4°C, significantly higher than that of toluene (110.6°C) and benzene (80.1°C).[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlxRkj42Ww_hZtgYQBppjiyuUraYwOsLWaKtKlT__AqmqcrILHJ90ZmJKITSkvMdlxoCTezXsjXPA79aaJX2oztypjXaax6Oj8oqXV8Qrunln87cmB0p-PRNDSJKkv6bJh7qRBOSV51dGyNgEfQB1EDlR8yQ8eE9Ck7ucuOUM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlPJaGD3Jhh6bFKbG3M2-vr90a_n6epu6auBKQ4H6jaosFeSeqihR_fI_wjmPIfyRyiFqe4ndki1L7cEXNWXRgNTaayPH9Q5VX8J5x_voscde45_fIEmiyQ8F6l4xL1lEVINhPhOf3IKf1Dvatz_Jdh4NUljeGa9OMrv1KPo8L1lS3wl01wMBiKL7TYz5sa3bDb_0N32x0OElu5aeeoObId6RssgexITGJ47sU)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJNa675PTrb5M7C7ofrVybIueDKrazaIkMm3EzTi7ovHAvjbFaojnZCazlYcrO_YUY27nQ9BZ-cUjgRDIyC3wAty3TWaITtBJofFtKtIVHUfFoFKnlh612XyuDpq2B3hbect_4xCLB-Zj0s3tqhM11DOnVuHrwxpTRrbPi566D7keE8AFpm5e3h52jVdaH-yCQ3m0XyLUN7UcAhAU7zd5_mC0P98UxnN4A_1Q%3D)] This higher boiling point corresponds to a lower vapor pressure at room temperature, reducing evaporative losses and inhalation exposure risk. Furthermore, its flash point of approximately 31°C, while still flammable, is considerably higher than that of benzene (-11°C) and toluene (4°C), providing a greater margin of safety during handling and storage.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)]
| Evidence Dimension | Boiling Point & Flash Point |
| Target Compound Data | Boiling Point: 152.4°C; Flash Point: ~31°C |
| Comparator Or Baseline | Toluene (BP: 110.6°C; FP: 4°C), Benzene (BP: 80.1°C; FP: -11°C) |
| Quantified Difference | Boiling point is 41.8°C higher than toluene; Flash point is 27°C higher than toluene. |
| Conditions | Standard atmospheric pressure. |
For high-temperature reactions or formulations, cumene's higher boiling point and flash point improve process safety, reduce solvent loss, and may simplify engineering controls compared to benzene or toluene.
The predominant industrial use of cumene, accounting for approximately 98% of its consumption, is as the essential starting material for the co-production of phenol and acetone via the cumene process.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHWUlg5B8FYBZRjIrQ601Z5R4zuo6cbpNaK4PqvJ_ejU-uCHIzV-IoALaw8lxHICmONji1a0pkCGnPHV7IHkzaeMTApcPeaO-uOS7ToiYuLxkxMYUCH4dxWSH1kW4CRK0v452qmmfu8-WtJjq7lEm8%3D)] Its unique molecular structure allows for highly selective and high-yield oxidation to cumene hydroperoxide, an intermediate that is not efficiently formed from other common alkylbenzenes, making cumene the specific and non-substitutable choice for this economically critical manufacturing pathway.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmpB9H9SXFQegi-biYL9F2rtAKj0pevRk9df3eaHvd3ovyWkzSAsvRq8N-w9Ds1ZVmeqAU7Ixe1pGjCyhV9KCmuAz8iudqlO-mSqh9eT2vPgsK-wugiQf4evF5aBcSeg9baHui5pEf)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHznT1e7ibhSyjw_kQimCMXllfRbZDJPZDieCjKVedHlqwwMKnlQ6kYYTvg4aAgqFbED2kGC1Zasrj8wbl4OPOTKWq8svEmngkAIh8M4QFdvQzAEd_ghazXUhCFy9iyYM1Z5GPZJNEGd974_XX6aZVF13PZ7LvghM59R-Y1J9mp1wmqawnSfd7wMBicH098oZCw6TttrbClj4YJhHB0xOaiY8LMyCk%3D)]
Cumene serves as an effective solvent for fats, resins, and as a thinner for paints, enamels, and lacquers, particularly where a lower volatility than toluene or xylene is required.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)] Its boiling point of 152°C provides advantages in processes requiring elevated temperatures, offering better control over evaporation rates and enhancing workplace safety due to a higher flash point compared to more volatile aromatics.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHlxRkj42Ww_hZtgYQBppjiyuUraYwOsLWaKtKlT__AqmqcrILHJ90ZmJKITSkvMdlxoCTezXsjXPA79aaJX2oztypjXaax6Oj8oqXV8Qrunln87cmB0p-PRNDSJKkv6bJh7qRBOSV51dGyNgEfQB1EDlR8yQ8eE9Ck7ucuOUM%3D)]
Beyond the Hock process, cumene is a precursor for other specialized chemicals where the isopropylbenzene moiety is required. These include the production of α-methylstyrene (via dehydrogenation of cumene), acetophenone, and diisopropylbenzene.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdgU8fgpp1K4qs4y5OB2gDFw1wH5EQDB9KNH-5qyq536yR1WnZ54MuSKJwcMqMc4mrYqGNJKtMrhMbXrwvQaAQ2tp2-nQJ4eDSM14vVpahNohUHd6MunCgepadXyloYwwlKwCXFC2APA%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF0hZQnueRoR-uTeL0rYQQTXJ4-5SuVI7fb7zu3OCRib3es-uTOFr8hmiNmSiAlpdB73VrUeKiwdiqFxVML3dAzTM3a0WySCyjyrPUNPSoHw4YLVlUaQwFIocKpQ51iLw5iqpVyQLMRrIJed4Ui_BJQhUhp3rpE7Ple3JGJvMH_vQ%3D%3D)] The selection of cumene is mandated when the final product's structure specifically requires the isopropyl group, a feature not provided by substitutes like toluene or ethylbenzene.
Corrosive;Irritant;Health Hazard